molecular formula C14H20N2O3 B13783523 Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate CAS No. 885268-75-7

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B13783523
CAS No.: 885268-75-7
M. Wt: 264.32 g/mol
InChI Key: XLZXEVHFVUFXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a benzo oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-one with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzo oxazine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of both the tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate (CAS No. 885268-75-7) is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of cyclin-dependent kinase 9 (CDK9). This compound belongs to the class of benzoxazines, which have shown promise in various therapeutic applications, including oncology.

  • Molecular Formula: C14H20N2O3
  • Molecular Weight: 264.32 g/mol
  • Structure: The compound features a tert-butyl group, an amino group, and a benzoxazine ring, contributing to its unique biological profile.

Inhibition of CDK9

Recent studies have highlighted the role of CDK9 as a therapeutic target in hematologic malignancies. This compound has been identified as a selective CDK9 inhibitor. This inhibition leads to a decrease in the expression of Mcl-1 and c-Myc, two proteins critical for cell survival and proliferation in cancer cells.

In vitro studies demonstrated that treatment with this compound resulted in:

  • Apoptosis Induction: A significant increase in apoptotic markers was observed in Mcl-1-dependent tumor cell lines.
  • Dose-Dependent Effects: Short-term treatments showed a rapid decrease in phosphorylated RNA polymerase II (p-Ser2-RNAPII), indicating effective transcriptional inhibition .

Antitumor Efficacy

The antitumor efficacy of the compound was evaluated using xenograft models derived from various hematological tumors. The results indicated:

  • Significant Tumor Reduction: Intermittent dosing of the compound led to substantial tumor growth inhibition.
  • Pharmacokinetic Properties: The compound exhibited favorable pharmacokinetic properties suitable for intravenous administration, enhancing its potential clinical applicability .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and findings related to this compound compared to other known CDK9 inhibitors.

Compound NameMechanism of ActionTargetEfficacy in Hematologic TumorsReference
This compoundCDK9 InhibitionCDK9Significant tumor reduction in xenograft models
Compound A (e.g., Flavopiridol)CDK9 InhibitionCDK9Moderate efficacy; broader spectrum
Compound B (e.g., Dinaciclib)CDK9 InhibitionCDK9High efficacy; toxicity concerns

Case Studies

Case Study 1: Hematologic Malignancies
In a study focusing on acute myeloid leukemia (AML), this compound was administered to xenograft models. Results showed:

  • Enhanced Survival Rates: Mice treated with the compound exhibited prolonged survival compared to controls.
  • Mechanistic Insights: Analysis revealed downregulation of anti-apoptotic proteins and cell cycle arrest at G1 phase .

Case Study 2: Solid Tumors
Another investigation assessed the compound's effects on solid tumor models. Key findings included:

  • Tumor Shrinkage: Notable reduction in tumor size was observed within weeks of treatment.
  • Biomarker Changes: Alterations in biomarkers associated with cell proliferation were documented, supporting the compound's mechanism of action .

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 8-amino-2-methyl-2H-benzo[B][1,4]oxazine-4(3H)-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions, leveraging methodologies from structurally related oxazine derivatives. For example:

  • Step 1: Nitration or halogenation of a benzooxazine precursor, followed by reduction to introduce the amino group (as seen in nitro-to-amine conversions in analogous compounds) .
  • Step 2: Protection of the amine group using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) .
    Critical parameters include:
  • Temperature control (0–25°C for Boc protection to avoid side reactions).
  • Solvent selection (polar aprotic solvents like DMF for nitro-group reductions).
  • Catalyst use (Pd/C for hydrogenation steps).
    Yields can vary (50–80%) depending on steric hindrance from the 2-methyl group. Purification via flash chromatography (EtOAc/hexane gradients) is recommended to isolate the product .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most effective?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for confirming regiochemistry. For instance, the tert-butyl group appears as a singlet at ~1.55 ppm (1^1H), and the Boc carbonyl resonates at ~155 ppm (13^13C) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ expected at 307.16 g/mol).
  • X-ray Crystallography: If single crystals are obtainable, SHELX programs can resolve the 3D structure, particularly to confirm the oxazine ring conformation and substituent orientations .
  • HPLC-PDA: Ensures purity (>95%) and identifies impurities from incomplete Boc deprotection or side reactions .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies involving this compound?

Answer:
Contradictions often arise from variations in:

  • Assay conditions (e.g., cell line specificity, concentration ranges).
  • Compound stability: The Boc group may hydrolyze under physiological conditions, altering activity. Stability studies (e.g., LC-MS monitoring in buffer solutions) are critical .
  • Structural analogs: Compare data with derivatives (e.g., 6-nitro or 6-bromo variants) to isolate the amino group’s role. For example, nitro-substituted analogs show higher receptor affinity but lower solubility .
  • Dose-response curves: Replicate assays with standardized protocols (e.g., TRPA1 inhibition assays as in pyrimido-oxazine derivatives) .

Q. What are the key considerations in designing experiments to evaluate the compound's potential as a TRPA1 inhibitor?

Answer:

  • Target validation: Use TRPA1-overexpressing cell lines (e.g., HEK293) and calcium flux assays to measure inhibition .
  • Selectivity screening: Test against related ion channels (TRPV1, TRPM8) to rule off-target effects.
  • Metabolic stability: Assess liver microsome half-life to predict in vivo efficacy. The tert-butyl group may enhance metabolic stability compared to methyl esters .
  • In silico docking: Model interactions with TRPA1’s cysteine-rich binding pocket, focusing on hydrogen bonding with the amino group and hydrophobic interactions with the tert-butyl moiety .

Q. How does the tert-butyl carbamate group influence the compound's stability and reactivity in pharmacological applications?

Answer:

  • Stability: The Boc group protects the amine from oxidation and enzymatic degradation but is labile under acidic conditions (e.g., gastric pH). Stability studies in simulated biological fluids (PBS, pH 7.4) are essential .
  • Solubility: The tert-butyl group reduces polarity, decreasing aqueous solubility. Co-solvents (e.g., DMSO) or nanoformulation may be required for in vivo studies .
  • Reactivity: The carbamate can undergo hydrolysis to release CO2_2 and the free amine, which may act as a prodrug. Monitor degradation pathways via LC-MS during pharmacokinetic studies .

Q. What computational methods are effective in predicting the compound’s structure-activity relationships (SAR) for medicinal chemistry optimization?

Answer:

  • Molecular Dynamics (MD): Simulate binding to target proteins (e.g., TRPA1) to identify critical residues for interaction .
  • QSAR Modeling: Use descriptors like logP, topological polar surface area (TPSA), and Hammett constants to correlate substituent effects (e.g., electron-donating amino vs. electron-withdrawing nitro groups) with activity .
  • Density Functional Theory (DFT): Calculate charge distribution on the oxazine ring to predict sites for electrophilic/nucleophilic modifications .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Process optimization: Replace hazardous reagents (e.g., hydrogenation with safer reducing agents like NaBH4_4/Ni) .
  • Continuous flow chemistry: Improve yield and reduce reaction times for Boc protection steps .
  • Quality control: Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation .

Properties

CAS No.

885268-75-7

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 8-amino-2-methyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-9-8-16(13(17)19-14(2,3)4)11-7-5-6-10(15)12(11)18-9/h5-7,9H,8,15H2,1-4H3

InChI Key

XLZXEVHFVUFXMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC(=C2O1)N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.